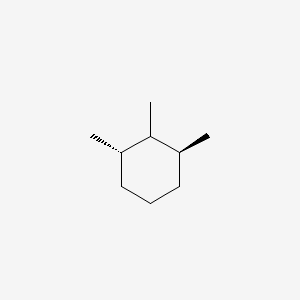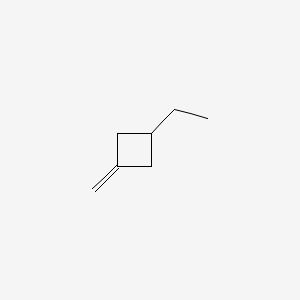
1-Ethyl-3-methylenecyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-methylenecyclobutane is an organic compound with the molecular formula C7H12. It belongs to the class of cycloalkanes, which are characterized by a ring structure composed of carbon atoms. This compound is notable for its unique structure, which includes both an ethyl group and a methylene group attached to a cyclobutane ring .
Métodos De Preparación
The synthesis of 1-Ethyl-3-methylenecyclobutane can be achieved through various methods. One common approach involves the reaction of zinc dust with tetrabromo-neopentane (pentaerythritol tetrabromide). This reaction typically yields a mixture of hydrocarbons, including methylenecyclobutane, with high efficiency . Another method involves the conversion of pentaerythritol into its tribromo derivative, followed by the action of benzenesulfonyl chloride and sodium bromide to produce the desired compound .
Análisis De Reacciones Químicas
1-Ethyl-3-methylenecyclobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include zinc, phosphorus tribromide, and benzenesulfonyl chloride. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Ethyl-3-methylenecyclobutane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-methylenecyclobutane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation and substitution, which can alter its structure and properties. These changes can influence the compound’s interactions with other molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
1-Ethyl-3-methylenecyclobutane can be compared to other cycloalkanes, such as cyclopropane, cyclobutane, and cyclopentane. These compounds share similar ring structures but differ in the number and types of substituents attached to the ring . The presence of both an ethyl group and a methylene group in this compound distinguishes it from other cycloalkanes, contributing to its unique reactivity and applications .
Similar compounds include:
Cyclopropane: A three-membered ring with high ring strain.
Cyclobutane: A four-membered ring with moderate ring strain.
Cyclopentane: A five-membered ring with lower ring strain compared to cyclopropane and cyclobutane.
Propiedades
Fórmula molecular |
C7H12 |
|---|---|
Peso molecular |
96.17 g/mol |
Nombre IUPAC |
1-ethyl-3-methylidenecyclobutane |
InChI |
InChI=1S/C7H12/c1-3-7-4-6(2)5-7/h7H,2-5H2,1H3 |
Clave InChI |
IDCOKWFSONUPDS-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


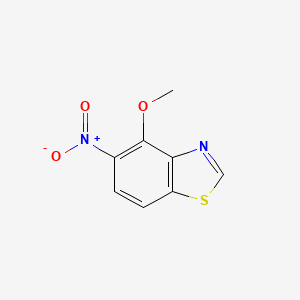
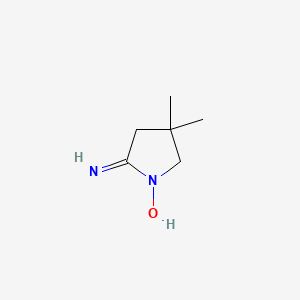
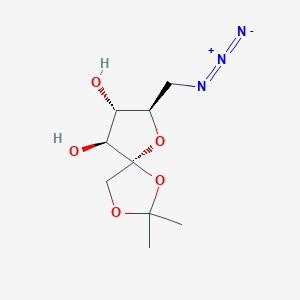
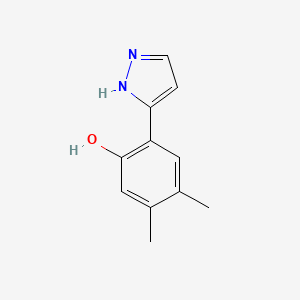
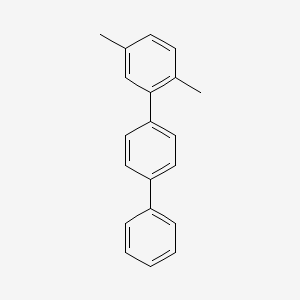
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
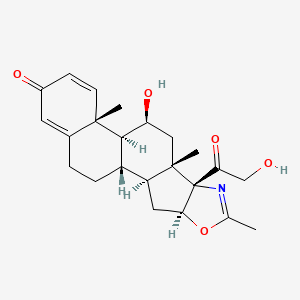

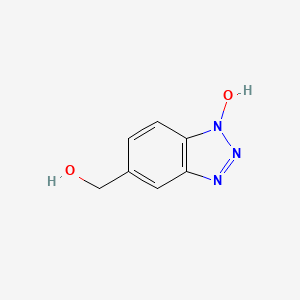
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
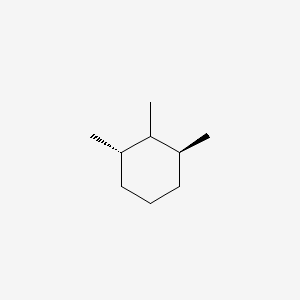
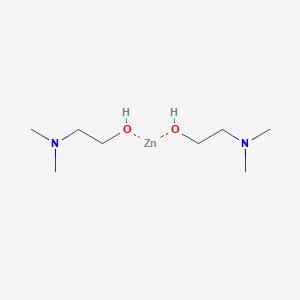
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
